molecular formula C36H22O B12508719 2-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan

2-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan

Katalognummer: B12508719
Molekulargewicht: 470.6 g/mol
InChI-Schlüssel: UYEFMAMRNKBMMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan is a complex organic compound that has garnered attention in scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of naphthalene, anthracene, and dibenzofuran moieties, which contribute to its distinct chemical behavior and potential utility in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan typically involves multi-step organic reactions. One common method includes the coupling of naphthalene and anthracene derivatives followed by cyclization to form the dibenzofuran structure. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like toluene or dimethylformamide (DMF). The reaction temperature and time are optimized to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

2-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .

Wissenschaftliche Forschungsanwendungen

2-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. In electronic applications, its unique structure allows for efficient charge transport and light emission. In biological systems, it may interact with proteins or nucleic acids, influencing their function and activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan stands out due to its specific combination of naphthalene, anthracene, and dibenzofuran moieties, which confer unique electronic and photophysical properties. These properties make it particularly valuable in the development of advanced materials for electronic and optoelectronic applications .

Eigenschaften

Molekularformel

C36H22O

Molekulargewicht

470.6 g/mol

IUPAC-Name

2-(10-naphthalen-2-ylanthracen-9-yl)dibenzofuran

InChI

InChI=1S/C36H22O/c1-2-10-24-21-25(18-17-23(24)9-1)35-28-12-3-5-14-30(28)36(31-15-6-4-13-29(31)35)26-19-20-34-32(22-26)27-11-7-8-16-33(27)37-34/h1-22H

InChI-Schlüssel

UYEFMAMRNKBMMP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC7=C(C=C6)OC8=CC=CC=C87

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.